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Executive Summary

SRT1720 is a potent, synthetic, small-molecule activator of Sirtuin 1 (SIRT1), an NAD*-
dependent deacetylase that is a key regulator of metabolism, stress resistance, and aging.
Developed by Sirtris Pharmaceuticals, SRT1720 emerged from research aimed at discovering
compounds more potent than resveratrol, a natural SIRT1 activator.[1][2][3] Preclinical studies
in various animal models have demonstrated its potential in treating age-related diseases,
including type 2 diabetes, inflammation, cardiovascular disease, and neurodegeneration.[4][5]
[6] SRT1720 activates SIRT1 through a direct allosteric mechanism, which enhances the
enzyme's affinity for its acetylated substrates.[4][7] This activation triggers downstream
signaling pathways that mimic the beneficial effects of calorie restriction, such as improved
mitochondrial function, reduced inflammation, and enhanced glucose homeostasis.[8] Despite
promising preclinical results, its development has been marked by controversy regarding its
precise mechanism of action and it has not progressed to human clinical trials, though related
compounds have.[1][9][10] This document provides a comprehensive technical overview of the
discovery, mechanism of action, preclinical data, and key experimental protocols associated
with SRT1720.

Discovery and Development
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The development of SRT1720 was a direct result of efforts to capitalize on the therapeutic
potential of SIRT1 activation. The naturally occurring polyphenol resveratrol was identified as a
SIRT1-activating compound (STAC), but its low potency and poor bioavailability limited its
clinical utility.[7] Sirtris Pharmaceuticals initiated high-throughput screening efforts to identify
novel, more potent STACs. This led to the discovery of a class of compounds based on an
imidazothiazole scaffold, which are structurally distinct from resveratrol.[2][7]

SRT1720 emerged as a lead candidate from this class, demonstrating approximately 1,000
times the potency of resveratrol in activating SIRT1 in vitro.[1][3] Its development was aimed at
creating a therapeutic agent that could replicate the signaling pathways of calorie restriction, a
known longevity-enhancing intervention, to treat a range of metabolic and age-related
disorders.[8]

Mechanism of Action

SRT1720 functions as a direct, allosteric activator of SIRT1. The mechanism, once a subject of
debate, is now understood to involve SRT1720 binding to an N-terminal domain of the SIRT1
enzyme. This binding event induces a conformational change that lowers the Michaelis
constant (Km) for its acetylated peptide substrates, effectively increasing the enzyme's catalytic
efficiency.[4][7][11]

Initial controversy arose from studies suggesting that the activation observed in vitro was an
artifact of the fluorophore tag used on the peptide substrates in common assays.[9] However,
subsequent research provided evidence supporting a direct allosteric mechanism of activation,
independent of the fluorophore.[4]

The activation of SIRT1 by SRT1720 initiates a cascade of downstream cellular events. SIRT1
deacetylates numerous target proteins, including transcription factors, enzymes, and histones,
thereby modulating critical cellular processes.

Key Signaling Pathways
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o Anti-Inflammatory Effects: SRT1720-activated SIRT1 deacetylates the p65 subunit of the
nuclear factor-kB (NF-kB) complex.[4][6] This post-translational modification inhibits NF-kB's
transcriptional activity, leading to a significant reduction in the expression of pro-inflammatory
genes, such as TNF-a and IL-6.[6][12]

o Metabolic Regulation: SIRT1 activation by SRT1720 enhances mitochondrial biogenesis and

function, primarily through the deacetylation and subsequent activation of the peroxisome

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.benchchem.com/product/b1662792?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010117/
https://journals.physiology.org/doi/10.1152/ajpheart.00377.2014
https://journals.physiology.org/doi/10.1152/ajpheart.00377.2014
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1a).[8][13] This is a
cornerstone of its ability to improve insulin sensitivity and glucose metabolism.[8][10]

e Cellular Senescence: In vascular smooth muscle cells, SRT1720 has been shown to
alleviate senescence by activating SIRT1, which then engages the cAMP-PKA pathway to
phosphorylate and activate AMPKa.[5]

Preclinical Data Summary

SRT1720 has been evaluated in numerous preclinical models, demonstrating a wide range of
therapeutic effects. The quantitative outcomes of these studies are summarized below.

. | Selectivi

Parameter Value Target/System Reference
ECso 0.16 pM SIRT1 Activation [11]
EC1.5 (SIRT2) 37 uM SIRT2 Activation [14]
EC1.5 (SIRT3) >300 pM SIRT3 Activation [14]

In Vivo Efficacy in Metabolic Disease Models
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Treatment o Percent
Model . Key Finding(s) Reference
Details Change
Diet-Induced 100 mg/kg Decrease in
Obese (DIO) SRT501/ fasted blood 124% /1 20% [8]
Mice SRT1720 glucose
100 mg/kg )
) Decrease in fed
DIO Mice SRT501 / _ _ 1 ~60% /1 ~50% [8]
insulin levels
SRT1720
Reduction in Significant
_ 10, 30, 100 _ _
Lepob/ob Mice fasting blood reduction to near  [14]
mg/kg, p.o.
glucose normal levels
Increase in
) » mitochondrial
DIO Mice Not specified 1 15% [11]

capacity (citrate

synthase activity)

In Vivo Efficacy in Aging and Lifespan Studies
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) Lo Percent
Model Diet Key Finding(s) Reference
Change
Obese, Diabetic High-fat, high- Increase in mean
) ) 1 18% - 44% [1][10]
Mice sugar lifespan
Increase in
Obese, Diabetic High-fat, high- )
) maximum 1 5% [10]
Mice sugar _
lifespan
Standard Diet Increase in mean
Standard Diet 1 8.8% [41[10]

Mice

lifespan

Restoration of

Impaired (83%)

Old (29-32 mo) 100 mg/kg for 4 Endothelium-
) - Restored [6]
Mice weeks Dependent
. (95%)
Dilation (EDD)
Increase in
Old (29-32 mo) 100 mg/kg for 4
) MnSOD 1 67% [6]
Mice weeks )
expression
Increase in
Old (29-32 mo) 100 mg/kg for 4
) Catalase 1 89% [6]
Mice weeks ]
expression

In Vivo Efficacy in Inflammation and Sepsis Models
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Treatment o Percent
Model . Key Finding(s) Reference
Details Change
Sepsis (CLP 20 mg/kg Reduction in
_ | 46.5% [15]
model) Mice SRT1720 serum AST
Sepsis (CLP 20 mg/kg Reduction in
) 1 62.8% [15]
model) Mice SRT1720 serum LDH
Sepsis (CLP 20 mg/kg Reduction in liver
_ 1 73.7% [15]
model) Mice SRT1720 IL-18 mRNA
Sepsis (CLP 20 mg/kg Reduction in liver
_ 1 66.5% [15]
model) Mice SRT1720 IL-18 mMRNA
Sepsis (CLP 20 mg/kg Reduction in liver
) 1 83.4% [15]
model) Mice SRT1720 NLRP3 mRNA
Pneumosepsis Reduction in o
) 20 mg/kg Significant
(K. pneumoniae) plasma AST and ) [16]
] SRT1720 reduction
Mice ALT

In Vivo Efficacy in Cancer Models

Model Treatment Details Key Finding(s) Reference
] 200 mg/kg, 5 Significant inhibition of
Multiple Myeloma
days/week for 3 tumor growth (P < [17][18]
Xenograft
weeks 0.008)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are representative protocols for key experiments used in the evaluation of SRT1720.

In Vitro SIRT1 Activation Assay (Fluorometric)

This protocol describes a common method to measure the effect of a compound on SIRT1
deacetylase activity using a fluorogenic substrate.
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Reagent Preparation
(SIRT1, Substrate, NAD+, SRT1720)

Plate Setup in 96-well Plate
(Buffer, SRT1720/Vehicle, Enzyme)

Initiate Reaction
(Add NAD+)

Incubate at 37°C
(30-60 min)

Stop Reaction & Develop Signal
(Add Developer Solution)

Incubate at 37°C
(15-30 min)

Measure Fluorescence
(Ex: ~350nm, Em: ~460nm)

Data Analysis
(Background Subtraction, Calculate % Activation, EC50)
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Objective: To determine the half-maximal effective concentration (ECso) of SRT1720 for the
activation of recombinant human SIRT1.

Materials:

Recombinant Human SIRT1 Enzyme[19]

» Fluorogenic SIRT1 Peptide Substrate (e.g., from p53 sequence with an acetylated lysine and
a fluorophore/quencher pair)[11][19]

e [B-Nicotinamide adenine dinucleotide (NAD*)[19]

o SIRT1 Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgClz)
[19]

o Developer Solution (containing a protease like trypsin to cleave the deacetylated substrate)
[11][19]

e SRT1720 dissolved in DMSO

o 96-well black, flat-bottom plates

¢ Fluorescence microplate reader

Procedure:

o Reagent Preparation: Prepare serial dilutions of SRT1720 in assay buffer. The final DMSO
concentration should be kept constant and low (<1%) across all wells. Prepare working
solutions of SIRT1 enzyme, fluorogenic substrate, and NAD™ in assay buffer.

o Assay Plate Setup: To appropriate wells of the 96-well plate, add assay buffer, followed by
the diluted SRT1720 or vehicle (DMSO in buffer). Include "No Enzyme" and "No NAD*"
controls.

e Enzyme Addition: Add the prepared SIRT1 enzyme solution to all wells except the "No
Enzyme" controls. Mix the plate gently.

» Reaction Initiation: Initiate the deacetylase reaction by adding the NAD* solution to all wells.
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Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

Development: Stop the reaction by adding the Developer Solution to each well. This solution
typically contains a protease that cleaves the deacetylated peptide, separating the
fluorophore from the quencher and generating a signal.

Signal Detection: Incubate the plate at 37°C for an additional 15-30 minutes. Measure the
fluorescence intensity using a microplate reader (e.g., Excitation ~350-360 nm, Emission
~450-460 nm).[19]

Data Analysis: Subtract the background fluorescence ("No Enzyme" control) from all
readings. Plot the fluorescence intensity against the logarithm of SRT1720 concentration and
fit the data to a dose-response curve to determine the ECso value.

In Vivo Mouse Study for Metabolic Effects

Objective: To evaluate the effect of chronic SRT1720 administration on metabolic parameters in
a diet-induced obesity (DIO) mouse model.

Materials:

Male C57BL/6J mice

High-Fat Diet (HFD, e.g., 60% kcal from fat)[4]
Standard Diet (SD)

SRT1720 monohydrochloride

Vehicle (e.g., 2% HPMC + 0.2% DOSS)[9]

Equipment for oral gavage, blood collection (glucometer), and metabolic monitoring (e.g.,
CLAMS system).

Procedure:

e Acclimation and Diet Induction: Acclimate mice (e.g., 6-8 weeks old) for one week. Then,
place them on an HFD for a period sufficient to induce obesity and insulin resistance (e.g., 6-
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12 weeks). A control group remains on SD.

o Group Randomization: Randomize HFD-fed mice into treatment and vehicle control groups
based on body weight and blood glucose levels.

e Dosing: Administer SRT1720 (e.g., 100 mg/kg) or vehicle daily via oral gavage for the
duration of the study (e.g., 4-12 weeks).[8][9] Alternatively, SRT1720 can be formulated into
the diet chow.[4]

e Monitoring:
o Body Weight and Food Intake: Monitor bi-weekly.[4]

o Blood Glucose: Measure fasted and/or fed blood glucose levels weekly from tail vein
blood.[8]

o Insulin and Lipid Profile: Collect plasma at specified time points (e.g., end of study) to
measure insulin, cholesterol, and triglyceride levels via ELISA or chemistry analyzer.[4][8]

» Metabolic Phenotyping (Optional): Towards the end of the study, place mice in a
Comprehensive Lab Animal Monitoring System (CLAMS) to measure respiratory exchange
ratio (RER), oxygen consumption (VO2), and locomotor activity.[4]

» Tissue Collection: At the end of the study, euthanize mice and collect tissues (liver, skeletal
muscle, adipose tissue) for further analysis (e.g., Western blot for protein expression, gPCR
for gene expression, histology).

o Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare outcomes
between the treatment and vehicle groups.

Challenges and Future Directions

While the preclinical data for SRT1720 are compelling, its journey has not been without
challenges. The initial controversy over its mechanism of activation highlighted the importance
of using appropriate substrates in enzymatic assays.[9] Furthermore, despite potent anti-cancer
activity in some models, other studies suggested it could promote metastasis, indicating that
the context of SIRT1 activation is critical.[2]
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SRT1720 itself has not entered human clinical trials.[1][10] However, the knowledge gained
from its development has paved the way for second-generation STACs, such as SRT2104,
which have been evaluated in Phase | and Il clinical trials for metabolic and inflammatory
conditions.[10][20] The future of SIRT1 activators as therapeutics will depend on developing
compounds with high specificity and favorable safety profiles, and on identifying the patient
populations most likely to benefit from this therapeutic strategy. The extensive preclinical
research on SRT1720 remains a foundational pillar for the continued exploration of SIRT1
modulation for human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. newdrugapprovals.org [newdrugapprovals.org]

2. Small molecule SIRT1 activators for the treatment of aging and age-related diseases -
PMC [pmc.ncbi.nim.nih.gov]

e 3. bocsci.com [bocsci.com]

e 4. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a
standard diet - PMC [pmc.ncbi.nIm.nih.gov]

e 5. SRT1720-induced activation of SIRT1 alleviates vascular smooth muscle cell senescence
through PKA-dependent phosphorylation of AMPKa at Ser485 - PMC [pmc.ncbi.nim.nih.gov]

e 6. journals.physiology.org [journals.physiology.org]
e 7. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

» 8. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie
restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

e 9. researchgate.net [researchgate.net]
e 10. SRT-1720 - Wikipedia [en.wikipedia.org]
e 11. selleckchem.com [selleckchem.com]

e 12. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://newdrugapprovals.org/2019/05/06/srt-1720/
https://en.wikipedia.org/wiki/SRT-1720
https://en.wikipedia.org/wiki/SRT-1720
https://academic.oup.com/biomedgerontology/article/75/11/2037/5859153
https://www.benchchem.com/product/b1662792?utm_src=pdf-custom-synthesis
https://newdrugapprovals.org/2019/05/06/srt-1720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3970218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3970218/
https://www.bocsci.com/srt1720-cas-925434-55-5-item-84-100637.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4010117/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7327920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7327920/
https://journals.physiology.org/doi/10.1152/ajpheart.00377.2014
https://pmc.ncbi.nlm.nih.gov/articles/PMC5127272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660283/
https://www.researchgate.net/publication/40899118_SRT1720_SRT2183_SRT1460_and_resveratrol_are_not_direct_activators_of_SirT1
https://en.wikipedia.org/wiki/SRT-1720
https://www.selleckchem.com/products/SRT1720.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390304/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8390304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 13. SRT1720 as an SIRT1 activator for alleviating paraquat-induced models of Parkinson's
disease - PMC [pmc.ncbi.nim.nih.gov]

e 14. SRT1720|SRT-1720|SIRT1 activator [dcchemicals.com]

e 15. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis -
PMC [pmc.ncbi.nlm.nih.gov]

e 16. mdpi.com [mdpi.com]

e 17. Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells -
PMC [pmc.ncbi.nim.nih.gov]

» 18. ashpublications.org [ashpublications.org]
e 19. benchchem.com [benchchem.com]
e 20. academic.oup.com [academic.oup.com]

« To cite this document: BenchChem. [discovery and development of SRT 1720
monohydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662792#discovery-and-development-of-srt-1720-
monohydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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